Hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
Description
Hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a bicyclic imide characterized by a fused cyclohexene oxide (epoxy) ring and a dione moiety. Its structure (C$9$H${11}$NO$_3$) includes stereochemical complexity, often leading to derivatives with diverse biological and material science applications . The compound is synthesized via Diels-Alder reactions between maleimide and furan derivatives, followed by hydrogenation and functionalization . Notably, its norcantharidin analogs are explored for anticancer activity due to their ability to inhibit protein phosphatases .
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWSKNKAHKHDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939450 | |
| Record name | 3-Hydroxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-epoxyisoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18153-10-1, 6253-24-3 | |
| Record name | NSC191815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC45111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-epoxyisoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-OXA-4-AZATRICYCLO(5.2.1.02,6)DECANE-3,5-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₉H₁₁N₁O₅
- Molecular Weight : 213.187 g/mol
- CAS Number : 730963-39-0
The compound features an epoxy group and a hexahydroisoindole core, which contribute to its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the hexahydroisoindole core may enhance binding affinity to hydrophobic pockets in target molecules .
Antimicrobial Activity
Research has indicated that derivatives of hexahydroisoindole compounds exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against Gram+ | Activity Against Gram- |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
Anticancer Activity
A significant area of research involves the anticancer potential of hexahydro-1H-4,7-epoxyisoindole derivatives. In vitro studies demonstrated that these compounds could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example:
| Compound | Concentration (µg/mL) | A549 Metabolic Activity (%) | MCF-7 Metabolic Activity (%) |
|---|---|---|---|
| Compound 8a | 50 | 39% after 24h | 14% after 72h |
| Compound 8b | 50 | 53% after 24h | 33% after 72h |
These results suggest that the compounds exhibit a dose-dependent cytotoxic effect on cancer cells .
Anti-inflammatory Activity
Hexahydro-1H-4,7-epoxyisoindole derivatives have also been studied for their anti-inflammatory properties. Specific derivatives were found to inhibit key inflammatory pathways involving Cyclooxygenase (COX) enzymes and Nuclear Factor Kappa B (NF-kB), which are crucial in inflammatory responses .
Case Studies
Case Study 1: Anticancer Screening
In a study assessing the anticancer activity of hexahydroisoindole derivatives, researchers treated A549 and MCF-7 cells with varying concentrations of the compound. The findings indicated that prolonged exposure increased cytotoxicity across both cell lines, highlighting the potential for these compounds in cancer therapy .
Case Study 2: Antimicrobial Evaluation
Another study evaluated several derivatives for their antimicrobial efficacy against clinical isolates. The results demonstrated that certain modifications to the hexahydroisoindole structure enhanced antibacterial activity against resistant strains .
Scientific Research Applications
Medicinal Chemistry Applications
Hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activity, including anti-cancer properties.
Case Study 1: Anticancer Activity
A study highlighted the synthesis of various derivatives of this compound and their evaluation for anticancer activity. The derivatives were tested against several cancer cell lines, demonstrating promising cytotoxic effects. The study utilized a one-pot synthetic protocol that simplified the preparation of these derivatives while maintaining high yields .
| Compound | Yield (%) | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound A | 81 | A549 (Lung) | 12.5 |
| Compound B | 51 | MCF7 (Breast) | 10.0 |
| Compound C | 42 | HeLa (Cervical) | 15.0 |
Case Study 2: Synthesis and Reactivity
Research comparing hexahydro-1H-4,7-epoxyisoindole with related compounds revealed differences in reactivity due to structural variations. The study provided insights into the intermolecular interactions and hydrogen bonding capabilities of these compounds, which are crucial for understanding their biological activity .
Material Science Applications
In addition to its medicinal applications, this compound is also explored for its utility in material science.
Case Study 3: Conformal Coating Materials
A patent outlines the use of this compound in developing conformal coating materials for electronic components. The compound's epoxy functionality allows it to form durable bonds with various substrates while providing protection against environmental factors .
| Material Type | Application | Properties |
|---|---|---|
| Epoxy Coatings | Electronics Protection | Chemical Resistance |
| Adhesives | Bonding Agent | High Strength |
Environmental Applications
The environmental impact and potential applications of hexahydro-1H-4,7-epoxyisoindole derivatives have also been assessed. Some studies indicate that these compounds could be utilized in developing biodegradable materials due to their structural characteristics .
Comparison with Similar Compounds
Structural Analogs
(a) exo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Structure: Replaces the epoxy group with a methano bridge (C$9$H${11}$NO$_2$).
- Synthesis: Derived from maleimide and norbornene via cycloaddition, yielding a rigid bicyclic framework .
- Applications : Used as a building block in polymer chemistry (e.g., ROMP polymers) due to its stability and stereoselectivity .
(b) 3a,4,7,7a-Tetrahydro-4,7-ethano-1H-isoindole-1,3(2H)-dione
- Structure: Contains an ethano bridge instead of epoxy (C$9$H${11}$NO$_2$).
- Mass Spectrometry : Distinct fragmentation pattern (m/z 177 [M$^+$]) compared to the epoxy analog (m/z 153 [M$^+$]) .
(c) Norcantharidin Derivatives
- Example: endo-4,7-Bis(morpholinomethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione.
- Modifications: Substituents like morpholine or diethylamino groups enhance solubility and target specificity .
- Activity : Exhibits cytotoxicity against cancer cell lines (e.g., IC$_{50}$ values in µM range) .
Physical and Spectral Properties
- Molecular Weight: Epoxyisoindole-dione: 197.19 g/mol . Methanoisoindole-dione: 165.19 g/mol .
- Mass Spectrometry: Epoxyisoindole-dione: m/z 153 (M$^+$), fragments at 125, 99 . Ethanoisoindole-dione: m/z 177 (M$^+$), fragments at 149, 99 .
- NMR Data :
- Epoxyisoindole-dione derivatives show distinct proton shifts for epoxy protons (δ 3.58–3.66 ppm) and bridgehead hydrogens (δ 1.69–1.85 ppm) .
Q & A
Q. Example :
Advanced: What strategies resolve contradictions in reported reaction yields for N-alkylation?
Methodological Answer:
Yield discrepancies arise from solvent polarity, base strength, and steric effects:
- High-yield conditions : Use polar aprotic solvents (DMF) with strong bases (Cs2CO3) to deprotonate alcohols, enhancing nucleophilicity .
- Low-yield cases : Steric hindrance from bulky amines (e.g., aryl groups) reduces accessibility to the imide nitrogen .
Q. Case Study :
- 2a (C16-alcohol) : 100% yield in DMF vs. 7c (Phenyl) : 55% yield in MeOH .
Basic: What solvents are optimal for recrystallizing epoxyisoindole derivatives?
Methodological Answer:
Use methanol or methanol/hexane mixtures for high-purity crystals:
- Methanol : Induces slow crystallization at 4°C, yielding colorless crystals (e.g., 7a, mp 138–140°C) .
- Hexane wash : Removes hydrophobic impurities without dissolving the product .
Advanced: How are computational methods (e.g., DFT) used to predict physicochemical properties?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:
- Molecular orbitals : Predict electronic transitions for UV-Vis spectra .
- Solubility : Correlate logP values with partition coefficients derived from molecular surface areas .
- Stability : Assess strain energy in endo vs. exo isomers .
Q. Example :
- The InChIKey
LFQSCWFLJHTTHZ-UHFFFAOYSA-Nenables database searches for structural analogs .
Advanced: How to design bioactivity assays for epoxyisoindole derivatives?
Methodological Answer:
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
- Enzyme inhibition : Test acetylcholinesterase inhibition via Ellman’s method, monitoring absorbance at 412 nm .
- SAR studies : Modify substituents (e.g., hydroxyethyl, methyl) and correlate with IC50 values .
Q. Data from Evidence :
- Compound 2a : Exhibited anti-malarial activity via mosquito acetylcholinesterase inhibition (IC50 = 2.1 µM) .
Basic: How to address low solubility in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, ensuring no solvent toxicity .
- Prodrugs : Synthesize phosphate esters (e.g., 14 ) with higher aqueous solubility .
Advanced: What mechanistic insights explain the Diels-Alder reactivity of the epoxyisoindole core?
Methodological Answer:
The electron-deficient dienophile character of the epoxide facilitates [4+2] cycloaddition:
Q. Example :
Advanced: How to resolve overlapping signals in NMR spectra of complex derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
